1-Iodo-3,4-methylenedioxybenzene

Vue d'ensemble

Description

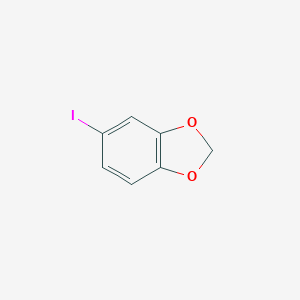

1-Iodo-3,4-methylenedioxybenzene is an organic compound with the molecular formula C7H5IO2 and a molecular weight of 248.02 g/mol . It is an iodinated benzodioxole, characterized by the presence of an iodine atom attached to a benzene ring that is fused with a methylenedioxy group. This compound is used in the synthesis of various biologically active molecules, including antiviral and antitumor agents .

Méthodes De Préparation

1-Iodo-3,4-methylenedioxybenzene can be synthesized through several methods. One common synthetic route involves the iodination of 1,3-benzodioxole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar iodination reactions but are scaled up to handle larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

1-Iodo-3,4-methylenedioxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can yield deiodinated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-methylenedioxyphenyl azide .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

1-Iodo-3,4-methylenedioxybenzene is primarily used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile for creating diverse chemical entities.

Reactivity and Transformations

The compound can participate in several types of chemical reactions:

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, which is crucial for synthesizing derivatives with desired biological activities.

- Oxidation and Reduction Reactions: It can be oxidized to form quinones or reduced to yield deiodinated products, expanding its utility in synthetic pathways.

Biological Research

Probe for Biological Pathways

In biological studies, this compound serves as a probe for investigating enzyme mechanisms. Its structure allows researchers to study the interactions within biochemical pathways, particularly those involving oxidative stress and signaling pathways.

Antiviral and Antitumor Agent Precursor

The compound is also a precursor for synthesizing antiviral and antitumor agents. Its derivatives have shown potential in drug development, contributing to the creation of new therapeutic agents targeting various diseases .

Medicinal Chemistry

Synthesis of Therapeutic Agents

Research has demonstrated that this compound can be utilized in the total synthesis of natural products and other biologically active compounds. For instance, it has been involved in the enantioselective synthesis of indidine natural products through palladium-mediated C(sp3)–H activation . This highlights its significance in developing new drugs with specific pharmacological profiles.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals and materials such as polymers and dyes. Its unique properties allow for modifications that enhance the performance characteristics of these materials.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mécanisme D'action

The mechanism of action of 1-Iodo-3,4-methylenedioxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylenedioxy group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates . These interactions can modulate various molecular targets and pathways, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

1-Iodo-3,4-methylenedioxybenzene can be compared with other iodinated benzodioxoles, such as:

5-Iodo-1,3-benzodioxole: Similar in structure but with the iodine atom at a different position, leading to different reactivity and applications.

6-Iodo-1,3-benzodioxole: Another isomer with distinct chemical properties and uses.

5,6-Diiodo-1,3-benzodioxole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

1-Iodo-3,4-methylenedioxybenzene (IMDB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of IMDB, focusing on its mechanisms of action, cytotoxicity, and potential applications in drug development.

This compound is an iodinated derivative of methylenedioxybenzene, characterized by the presence of an iodine atom at the 1-position. The compound can be synthesized through iodination of 1,2-methylenedioxybenzene using iodine and silver sulfate in acetic acid, yielding good product yields . Its molecular formula is CHIO, with a molecular weight of approximately 232.02 g/mol.

Inhibition of Protein Kinase CK1

One notable biological activity of IMDB is its role as a potent inhibitor of casein kinase 1 (CK1), a serine/threonine kinase involved in various cellular processes including cell cycle regulation and circadian rhythm. This inhibition can lead to significant effects on cellular signaling pathways, making IMDB a candidate for further investigation in cancer therapy.

Cytotoxicity Studies

Recent studies have demonstrated that IMDB exhibits cytotoxic activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects against the HeLa cervical cancer cell line with an IC value in the low micromolar range (approximately 2.36 µM for COX-1 and 2.73 µM for COX-2) . These findings suggest that IMDB may induce apoptosis or inhibit proliferation in cancer cells.

Comparative Biological Activity

The following table summarizes the biological activities of IMDB compared to other related compounds:

| Compound | Target Enzyme | IC (µM) | Cytotoxicity (HeLa) | Selectivity Ratio |

|---|---|---|---|---|

| This compound (IMDB) | CK1 | Not specified | Low micromolar | Not specified |

| Compound 3b | COX-1 | 1.12 | 219 µM | 0.862 |

| Compound 4d | COX-2 | 3.34 | Higher than IMDB | Not specified |

| Ketoprofen | COX-1/COX-2 | 0.196 | Higher than IMDB | Not specified |

Study on Cyclooxygenase Inhibition

In a recent study evaluating various benzodioxole derivatives, IMDB was found to exhibit moderate inhibition against cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that while the compound has potential anti-inflammatory properties, its selectivity ratios were less favorable compared to established anti-inflammatory drugs like Ketoprofen .

Antennal Receptor Activity

Another intriguing aspect of IMDB's biological profile is its interaction with sensory receptor cells in insects. Research has shown that iodobenzene derivatives can affect the antennal benzoic acid receptor cells in silk moths (Bombyx mori), providing insights into how these compounds might influence biological membranes and sensory systems.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Structure-Activity Relationship (SAR) : Further studies are needed to explore how modifications to the IMDB structure can enhance its biological activity and selectivity.

- Mechanistic Studies : Understanding the precise mechanisms through which IMDB exerts its effects on CK1 and other cellular pathways will be crucial for its development as a therapeutic agent.

- In Vivo Studies : Conducting animal studies will help assess the efficacy and safety profile of IMDB before advancing to clinical trials.

Propriétés

IUPAC Name |

5-iodo-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMCBIXYIYQHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207491 | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-51-7 | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 1-iodo-3,4-methylenedioxybenzene not a suitable coupling partner in the initial monoarylation reaction of the cyclobutane starting material?

A1: The research paper states that using this compound in the monoarylation reaction with cyclobutane 12 resulted in poor conversion. The authors attributed this to the presence of the methylenedioxy ring. Interestingly, when 3,4-dimethoxyiodobenzene, a similar compound lacking the methylenedioxy bridge, was used as a coupling partner, the reaction proceeded well. [] This suggests that the methylenedioxy ring may hinder the reactivity of the aryl iodide in this specific reaction context. Further investigation would be needed to fully understand the underlying reasons for this observation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.